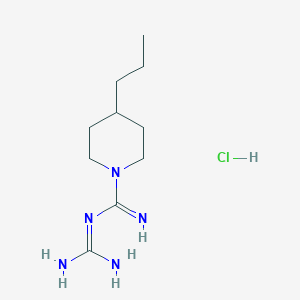

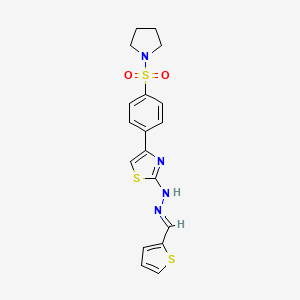

1-(Naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C26H23N3O2S and its molecular weight is 441.55. The purity is usually 95%.

BenchChem offers high-quality 1-(Naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescent Sensors and Chemosensors

Naphthalene derivatives have been investigated for their potential as fluorescent sensors and chemosensors, particularly in the detection of anions. For example, a new fluorescent sensor molecule incorporating naphthalene imide and urea as recognition groups showed selective recognition ability for fluoride ions over other anions, demonstrating the utility of naphthalene and urea derivatives in selective detection applications (R. Jun, 2010). Additionally, naphthalene-urea derivatives have shown unique absorption and fluorescence peaks with fluoride ions, indicating their potential as effective chemosensors (E. Cho et al., 2003).

Molecular Structure and Assembly Studies

Research has also focused on the conformational adjustments and self-assembly of urea and thiourea derivatives. Studies on urea and thiourea-based assemblies have highlighted the influence of intramolecular hydrogen bonding and the potential for creating polymorphic structures. These findings suggest the importance of urea and thiourea derivatives in designing molecules with specific structural and assembly properties, which could have implications in materials science and nanotechnology (Nithi Phukan & J. Baruah, 2016).

Pharmacological Applications

While the request specifically excluded information related to drug use, dosage, and side effects, it's worth noting that derivatives of naphthalene, thiophene, and urea have been explored for their pharmacological properties, including hypotensive and antiarrhythmic activities. This underscores the broader relevance of these compounds in medicinal chemistry and drug design, though specific details on these applications are beyond the scope of the current requirements (E. Chalina & L. Chakarova, 1998).

Photochemical Studies

Derivatives have been studied for their photochemical properties, including the photophysics of dihydroquinazolinone derivatives. These studies have illuminated the photophysical properties of these compounds, demonstrating significant changes in photophysical properties depending on solvent polarity. Such insights are critical for the development of novel photoluminescent materials and for understanding the fundamental principles of photochemistry (M. Pannipara et al., 2017).

Catalytic and Synthetic Applications

Research has also delved into the catalytic applications of naphthalene and quinolinyl-urea derivatives, demonstrating their utility in chemical synthesis and catalysis. For instance, cationic rhodium complexes of naphthalene derivatives have been shown to catalyze the hydroboration of olefins with high yields and regioselectivities, indicating the potential of these compounds in facilitating various chemical transformations (M. McCarthy et al., 2000).

Eigenschaften

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O2S/c30-25(24-11-5-15-32-24)29-14-4-9-19-16-21(12-13-23(19)29)28-26(31)27-17-20-8-3-7-18-6-1-2-10-22(18)20/h1-3,5-8,10-13,15-16H,4,9,14,17H2,(H2,27,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDUJLPIIZFNTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2360239.png)

![4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2360243.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acrylamide](/img/structure/B2360246.png)

![3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2360248.png)

![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2360253.png)

![2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B2360254.png)

![4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2360256.png)